molecular formula C11H18BNO4S B11847283 {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid CAS No. 690662-94-3

{3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid

Cat. No.: B11847283
CAS No.: 690662-94-3
M. Wt: 271.15 g/mol
InChI Key: WQSMSFTUNCJQMH-UHFFFAOYSA-N
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Description

{3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid is an organoboron compound with the molecular formula C11H17BNO4S. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen and hydroxyl group, making them valuable intermediates in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid typically involves the reaction of phenylboronic acid with butyl(methyl)sulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

{3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology

In biological research, boronic acids are used as enzyme inhibitors. This compound can inhibit serine proteases, which are enzymes involved in various physiological processes .

Medicine

In medicine, boronic acids are explored for their potential in drug delivery systems. The ability of boronic acids to form reversible covalent bonds with diols makes them suitable for targeted drug delivery .

Industry

In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block in material science .

Mechanism of Action

The mechanism of action of {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group forms reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is crucial in the inhibition of serine proteases, which play a role in inflammation and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • Phenylboronic acid

Uniqueness

{3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid is unique due to the presence of the butyl(methyl)sulfamoyl group, which enhances its reactivity and specificity in chemical reactions. This makes it more versatile compared to other boronic acids, allowing for a broader range of applications in synthesis and research .

Properties

CAS No.

690662-94-3

Molecular Formula

C11H18BNO4S

Molecular Weight

271.15 g/mol

IUPAC Name

[3-[butyl(methyl)sulfamoyl]phenyl]boronic acid

InChI

InChI=1S/C11H18BNO4S/c1-3-4-8-13(2)18(16,17)11-7-5-6-10(9-11)12(14)15/h5-7,9,14-15H,3-4,8H2,1-2H3

InChI Key

WQSMSFTUNCJQMH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)N(C)CCCC)(O)O

Origin of Product

United States

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